

An In-depth Technical Guide to Bromhexine Related Compound 2 HCl

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Compound of Interest

Compound Name: *Bromhexine Related Compound 2 HCl*
Cat. No.: *B602087*

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Introduction

Bromhexine, a widely recognized mucolytic agent, is instrumental in the management of respiratory disorders characterized by excessive or viscous mucus. The efficacy and safety of bromhexine hydrochloride, the active pharmaceutical ingredient (API), are contingent on its purity. Consequently, the identification and characterization of related compounds and potential impurities are of paramount importance in drug development and quality control. This technical guide provides a comprehensive overview of **Bromhexine Related Compound 2 HCl**, a significant impurity of Bromhexine HCl. This document details its chemical structure, synthesis, and analytical characterization, and explores the broader mechanistic pathways of bromhexine's action.

Chemical Structure and Identification

Bromhexine Related Compound 2 HCl is chemically identified as 2-amino-3-bromo-5-chloro-N-cyclohexyl-N-methyl-benzenemethanamine hydrochloride. Its structure is closely related to that of bromhexine, with the key difference being the substitution of one of the bromine atoms on the benzene ring with a chlorine atom.

Table 1: Chemical Identification of Bromhexine HCl and Related Compound 2 HCl

Parameter	Bromhexine Hydrochloride	Bromhexine Related Compound 2 HCl
IUPAC Name	2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride	2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline hydrochloride
Molecular Formula	C ₁₄ H ₂₀ Br ₂ N ₂ ·HCl	C ₁₄ H ₂₀ BrClN ₂ ·HCl
Molecular Weight	412.59 g/mol	368.14 g/mol
CAS Number	611-75-6	32193-43-4

Synthesis of Bromhexine Related Compound 2 HCl

The synthesis of **Bromhexine Related Compound 2 HCl** can be approached through a multi-step process, beginning with the synthesis of a key intermediate, 2-amino-3-bromo-5-chlorobenzaldehyde. This intermediate is then reacted with N-methylcyclohexylamine via reductive amination to yield the final product.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-amino-3-bromo-5-chlorobenzaldehyde

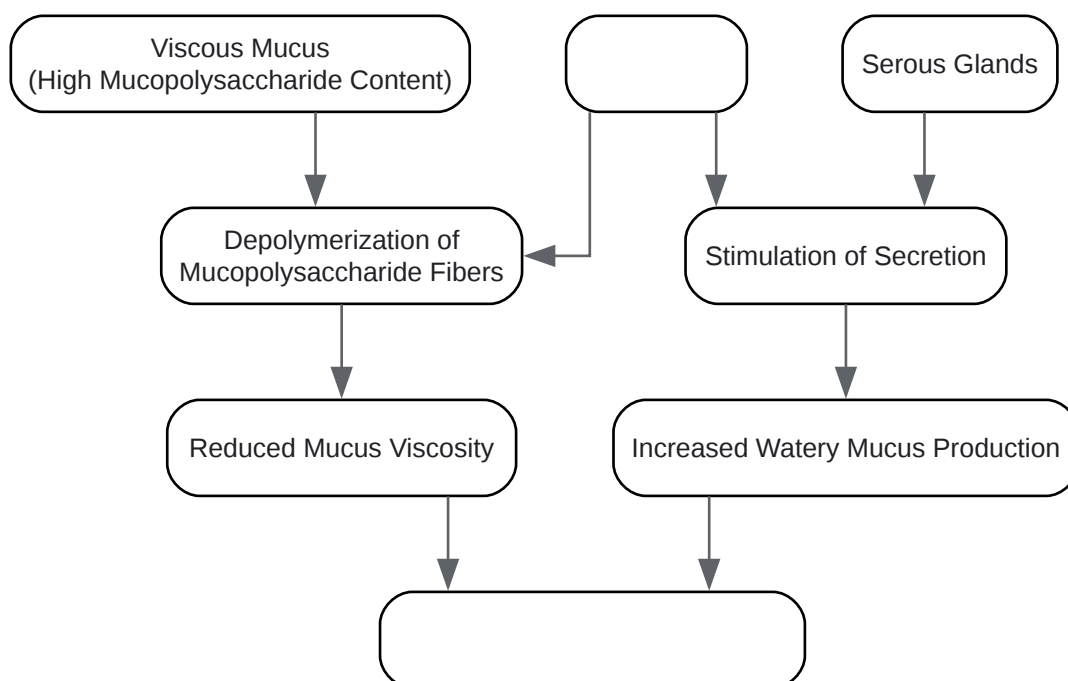
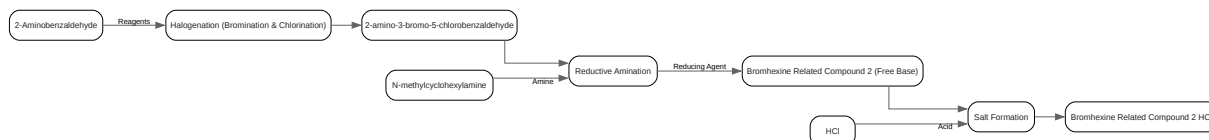
A plausible synthetic route for this intermediate involves the bromination and chlorination of a suitable starting material like 2-aminobenzaldehyde. The precise conditions, including solvents, temperature, and the choice of halogenating agents, are critical for achieving the desired substitution pattern and yield.

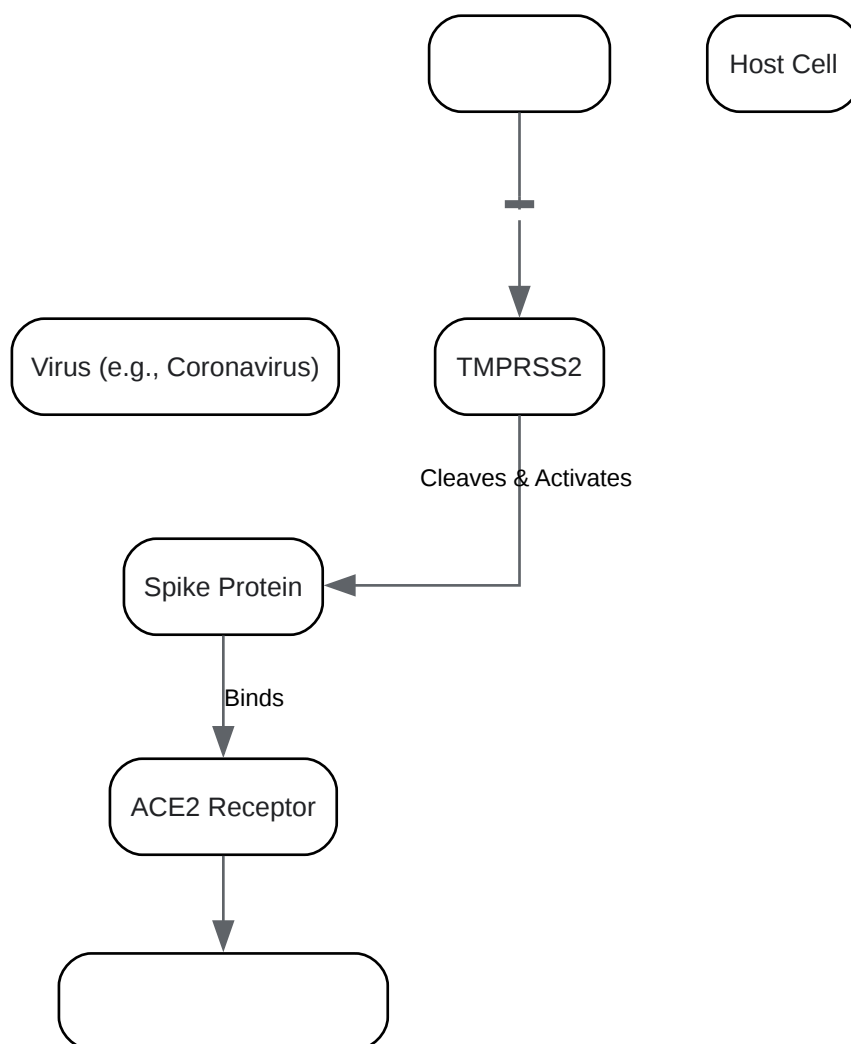
Step 2: Reductive Amination

The synthesized 2-amino-3-bromo-5-chlorobenzaldehyde is then subjected to reductive amination with N-methylcyclohexylamine.

- **Reaction:** The aldehyde and amine are dissolved in a suitable solvent (e.g., methanol or ethanol).
- **Formation of Imine:** The reaction mixture is stirred, often in the presence of a mild acid catalyst, to facilitate the formation of the corresponding imine intermediate.

- **Reduction:** A reducing agent, such as sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN), is added to the reaction mixture to reduce the imine to the secondary amine.
- **Work-up and Purification:** Following the reduction, the reaction is quenched, and the product is extracted and purified using techniques like column chromatography.
- **Salt Formation:** The purified free base is then treated with hydrochloric acid in a suitable solvent to precipitate **Bromhexine Related Compound 2 HCl**.





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